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Heteranthin

Cat. No.: B1255921
M. Wt: 394.5 g/mol
InChI Key: NRLVZXUWVPUCFW-WFCITUQGSA-N
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Description

Overview of Apocarotenoid Chemistry and Biological Significance

Carotenoids, the precursors to apocarotenoids, are C40 isoprenoid pigments synthesized by plants and microorganisms. nih.govroutledge.com Their structure is characterized by a system of conjugated double bonds, which is responsible for their strong light absorption in the visible spectrum, resulting in vibrant yellow, orange, and red colors. gerli.comgerli.com This conjugated system also confers antioxidant properties, enabling them to quench reactive oxygen species. nih.govcarotenoiddb.jp

Apocarotenoids are formed from carotenoids through enzymatic cleavage, primarily catalyzed by carotenoid cleavage dioxygenases (CCDs), or via non-enzymatic degradation processes. nih.govresearchgate.netgerli.com The type of apocarotenoid produced depends on the specific cleavage site and subsequent modifications. researchgate.net

The biological significance of apocarotenoids is extensive and includes roles as:

Pigments: Contributing to the coloration of flowers, fruits, and other plant tissues, which can attract pollinators and seed dispersers. nih.govroutledge.comgerli.com

Signaling Molecules: Acting as hormones and signaling compounds that regulate plant growth, development, and responses to environmental stimuli. nih.govresearchgate.nettaylorfrancis.com Examples include abscisic acid (ABA) and strigolactones. nih.govresearchgate.net

Aroma Compounds: Some volatile apocarotenoids contribute to the characteristic fragrances of many plants. routledge.comtaylorfrancis.com

Antioxidants: Like their carotenoid precursors, many apocarotenoids exhibit antioxidant activity. carotenoiddb.jpudg.mxnih.gov

Apocarotenoids are continuously being discovered across various taxa, highlighting their widespread importance in the natural world. taylorfrancis.com

Discovery and Natural Occurrence of Heteranthin

This compound is a specific apocarotenoid that was identified relatively recently. Its discovery is closely linked to the investigation of the chemical constituents of a particular plant species known for its traditional uses.

This compound was characterized in the seeds of Ditaxis heterantha, a plant belonging to the Euphorbiaceae family. gerli.comgerli.comnih.govgerli.com Ditaxis heterantha, also known as "azafrán de bolita," is native to the semi-arid regions of Mexico. researchgate.netresearchgate.net

The identification of this compound, alongside another apocarotenoid named ditaxin, was achieved through the analysis of hexane (B92381) extracts from Ditaxis heterantha seeds. gerli.comudg.mxnih.govresearchgate.netcabidigitallibrary.orgacs.orgacs.org This research, published in the Journal of Natural Products in 2006 by Méndez-Robles et al., elucidated the chemical structures of these two novel apocarotenoids. gerli.comnih.govacs.orgacs.org this compound was identified as methyl 3-oxo-12′-apo-ε-caroten-12′-oate. udg.mxnih.govresearchgate.netcabidigitallibrary.orgacs.orgacs.org

The chemical formula of this compound is C26H34O3, and its molecular weight is approximately 394.5 g/mol . metabolomicsworkbench.orgchem960.com It is classified as a diterpenoid within the prenol lipids class. metabolomicsworkbench.org

The presence of this compound and ditaxin in Ditaxis heterantha seeds explains the traditional use of these seeds as a natural food flavor and coloring agent. gerli.comgerli.comgerli.comscribd.com The yellow pigment characteristic of the carotenoid family is found in the seed's endosperm. udg.mx

While carotenoids, in general, are well-known for their roles as pigments, the specific contribution of this compound to the coloration of Ditaxis heterantha seeds is significant. The extraction of pigments from these seeds can serve as a natural alternative to synthetic colorants in the food industry. This application highlights the value of naturally occurring compounds like this compound as sources of natural pigments. Research has also explored the potential degradation of this compound by microorganisms like Saccharomyces cerevisiae, which can produce various aroma compounds, further indicating its role within the plant's biochemical profile. researchgate.net

Detailed research findings on the properties of this compound include investigations into its antioxidant activity and protective effects against DNA oxidative damage, evaluated using assays such as DPPH free radical scavenging and Comet assays. udg.mxnih.govacs.orgacs.org

Compound NameSource OrganismChemical FormulaMolecular Weight ( g/mol )PubChem CID
This compoundDitaxis heteranthaC26H34O3~394.516083083 chem960.combidd.group or 101408070 nih.gov
DitaxinDitaxis heteranthaNot specified in snippetsNot specified in snippetsNot available in snippets
CarotenoidVarious plants, microbesC40 hydrocarbons and derivativesVariable152743345 ctdbase.orgnih.gov
ApocarotenoidDerived from carotenoidsVariableVariableNot applicable (class)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34O3 B1255921 Heteranthin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H34O3

Molecular Weight

394.5 g/mol

IUPAC Name

methyl (2E,4E,6E,8E,10E,12E)-2,7,11-trimethyl-13-[(1S)-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]trideca-2,4,6,8,10,12-hexaenoate

InChI

InChI=1S/C26H34O3/c1-19(11-8-9-14-21(3)25(28)29-7)12-10-13-20(2)15-16-24-22(4)17-23(27)18-26(24,5)6/h8-17,24H,18H2,1-7H3/b9-8+,12-10+,16-15+,19-11+,20-13+,21-14+/t24-/m1/s1

InChI Key

NRLVZXUWVPUCFW-WFCITUQGSA-N

Isomeric SMILES

CC1=CC(=O)CC([C@@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C(=O)OC)/C)/C)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1C=CC(=CC=CC(=CC=CC=C(C)C(=O)OC)C)C)(C)C

Synonyms

heteranthin
methyl 3-oxo-12'-apo-epsilon-caroten-12'-oate

Origin of Product

United States

Extraction and Isolation Methodologies for Heteranthin

Plant Material Sourcing and Preparation

The primary source of heteranthin is the seeds of Ditaxis heterantha . Proper preparation of the plant material is crucial for efficient extraction. This typically involves drying the seeds and grinding them into a fine powder. Grinding to a small particle size, such as less than 1 mm, increases the surface area, which enhances the penetration of the extraction solvent .

Solvent Extraction Protocols for Apocarotenoids

Solvent extraction is a fundamental step in isolating apocarotenoids like this compound from the prepared plant material. This process separates soluble compounds from the insoluble solid residue based on their chemical and physical properties adenuniv.com. The choice of solvent is critical for selectively dissolving the target compounds while minimizing the co-extraction of impurities organomation.com.

For the extraction of apocarotenoids, including this compound, non-polar solvents are often preferred due to the lipophilic nature of these compounds nih.govresearchgate.net. Hexane (B92381) has been identified as a suitable solvent for the initial extraction from Ditaxis heterantha seeds because of its efficacy in solubilizing apocarotenoids while limiting the extraction of more polar impurities .

A common method for extracting compounds from dried, ground plant material is Soxhlet extraction organomation.comoleumdietetica.es. This technique involves the continuous cycling of the solvent through the plant material, allowing for efficient dissolution of the target compounds over time organomation.com. In the case of this compound extraction from Ditaxis heterantha seeds, Soxhlet extraction with hexane at temperatures between 60–70°C for 12–24 hours has been employed . This defatting process removes lipids and other non-polar constituents, resulting in a crude extract enriched in this compound .

Factors influencing the yield of extraction include particle size of the plant material, extraction time, and the solvent-to-solid ratio . Finely ground seeds maximize surface area, improving solvent penetration and extraction efficiency . While prolonged extraction times can ensure near-complete dissolution, shorter durations may be sufficient for preliminary isolation .

Chromatographic Separation Techniques

Following the initial solvent extraction, chromatographic techniques are essential for separating this compound from other compounds present in the crude extract. Chromatography is a powerful separation method based on the differential interaction of compounds with a stationary phase and a mobile phase nih.govfrontiersin.orgbioanalysis-zone.comjournalagent.com.

Open Column Chromatography (OCC) Principles and Application

Open Column Chromatography (OCC) is a widely used technique for the initial separation and purification of compounds from plant extracts drawellanalytical.com. In OCC, a stationary phase, typically a solid adsorbent like silica (B1680970) gel or alumina, is packed into a vertical glass column drawellanalytical.comlibretexts.org. The crude extract, dissolved in a minimal amount of solvent, is applied to the top of the column libretexts.orgorgchemboulder.com. A mobile phase, consisting of a solvent or mixture of solvents, is then passed through the column nih.govlibretexts.org.

Separation in OCC is primarily based on the principle of adsorption, where compounds in the mixture compete for active sites on the stationary phase creative-proteomics.comblogspot.com. More polar compounds tend to adsorb more strongly to polar stationary phases like silica gel, while less polar compounds move faster with the mobile phase libretexts.orgblogspot.com.

For the purification of this compound, silica gel-based OCC is commonly used . The crude hexane extract is adsorbed onto silica gel (e.g., 230–400 mesh) and packed into a glass column . Elution is performed using a gradient of solvents, starting with less polar solvents and gradually increasing the polarity blogspot.com. A gradient of hexane and ethyl acetate (B1210297) (EtOAc) is often employed, allowing for the sequential elution of compounds based on their polarity . Less polar compounds, including some apocarotenoids and residual lipids, will elute first with higher concentrations of hexane, while more polar compounds, such as this compound, will elute as the concentration of ethyl acetate increases blogspot.com.

Fractions of the eluent are collected as they exit the column libretexts.org. These fractions can then be analyzed to determine which ones contain the target compound, this compound libretexts.org.

High-Performance Liquid Chromatography (HPLC) for Fractionation

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and efficiency compared to OCC drawellanalytical.comuhplcs.com. HPLC is widely used for the separation, identification, and purification of various compounds, including apocarotenoids frontiersin.orguhplcs.comharvardapparatus.com.

In HPLC, the stationary phase is packed into a high-pressure column, and the mobile phase is pumped through the column at high pressure drawellanalytical.comuhplcs.com. The separation is based on the differential interaction of analytes with the stationary and mobile phases, similar to OCC, but with much finer particle sizes for the stationary phase, leading to better separation drawellanalytical.comuhplcs.com.

HPLC is particularly useful for the fractionation of complex mixtures obtained from initial extraction and OCC. It allows for the separation of compounds with similar polarities that may not be fully resolved by OCC uhplcs.com. For the purification of apocarotenoids like this compound, reversed-phase HPLC is often employed, using a non-polar stationary phase (e.g., C18 column) and a polar mobile phase (e.g., mixtures of water, methanol, and acetonitrile) frontiersin.orgharvardapparatus.com.

By optimizing the mobile phase composition and flow rate, this compound can be separated from closely related apocarotenoids and other impurities uhplcs.compeptide.com. Fractions containing this compound are collected based on its retention time, which is determined by its interaction with the stationary phase and the mobile phase composition uhplcs.com.

Purification Strategies for Enhanced Compound Purity

After chromatographic separation, the collected fractions containing this compound may still contain trace impurities. Further purification steps are often necessary to achieve high purity. These strategies can include additional rounds of chromatography, using different stationary or mobile phases, or other techniques such as crystallization, although specific details for this compound crystallization are not widely reported in the provided search results.

Repeated chromatography, particularly using HPLC with optimized conditions, can significantly enhance compound purity uhplcs.compeptide.com. The choice of purification strategy depends on the nature and concentration of the remaining impurities and the desired level of purity for the final this compound product peptide.com.

Data Table: Example Solvent Gradient for this compound Purification via OCC (Illustrative based on search result )

StepSolvent A (Hexane)Solvent B (Ethyl Acetate)Elution Type
1100%0%Isocratic
290%10%Gradient
380%20%Gradient
470%30%Gradient
560%40%Gradient
............

Note: This table is illustrative and based on the general principle of using a hexane/ethyl acetate gradient for silica gel column chromatography as mentioned in search result . Actual gradients may vary depending on the specific plant extract and desired separation.

Detailed Research Findings (Based on available information):

While detailed quantitative data tables on this compound yield at each purification step were not extensively available within the search results, one study on the extraction from Ditaxis heterantha seeds highlighted that hexane extracts yielded two novel apocarotenoids, including this compound, at concentrations sufficient for further purification . Another study mentioned the enzymatic degradation of this compound by a 27.6 kDa protein, which produced 3-oxo-α-ionone as the reaction product, indicating potential research into this compound's metabolic fate or enzymatic modification researchgate.net.

Structural Elucidation and Characterization of Heteranthin

Spectroscopic Analysis Techniques for Molecular Structure Determination

The definitive structure of Heteranthin was established by employing a suite of spectroscopic methods. acs.org These analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, have been pivotal in characterizing its chemical composition and structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural determination of this compound, providing detailed insights into the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound reveals characteristic signals that have been crucial for identifying its structural components. udg.mx The spectrum displays four singlets at δ 0.99, 1.06, 1.93, and 2.00 ppm, which are assigned to the methyl groups Me-16, Me-17, Me-19, and Me-20, respectively. udg.mx Analysis of the olefinic region and the coupling patterns of the protons provides further evidence for the apocarotenoid structure. udg.mx

Interactive Table: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
0.99s3HMe-16
1.06s3HMe-17
1.93s3HMe-19
2.00s3HMe-20

The ¹³C NMR spectrum provides a complete count of the carbon atoms in this compound and offers valuable information about their chemical environments. udg.mx The analysis of the ¹³C NMR spectrum was instrumental in confirming the carbon skeleton of the molecule. udg.mx

Interactive Table: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
Chemical Shift (δ ppm)Carbon Atom Assignment
Data not fully available in the provided search results

Two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in assembling the complete structure of this compound. udg.mxrsc.org These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of the NMR signals and the elucidation of the connectivity and spatial relationships of the atoms within the molecule. nanalysis.comnih.gov For instance, HMBC correlations provide information about long-range H-C couplings, which is critical for connecting different structural fragments. researchgate.net

Mass spectrometry was employed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provided the exact mass of the molecule, which was used to deduce its molecular formula. udg.mx This information is fundamental for confirming the identity of the compound.

Ultraviolet-Visible (UV-Vis) spectroscopy was used to characterize the conjugated polyene system, which is the chromophore responsible for the color of this compound. The UV-Vis spectrum of this compound in acetone (B3395972) exhibits absorption maxima (λmax) at 227, 280, 322, 396, 418, and 459 nm. udg.mx These absorption bands are characteristic of the extended π-electron system present in the apocarotenoid structure. udg.mx

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy has been a critical tool in identifying the functional groups present in the this compound molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of a conjugated ketone and a methyl ester group. udg.mx

A study by Méndez-Robles et al. (2006) reported specific absorption bands in the IR spectrum of this compound. These bands provide evidence for the key functional moieties within its structure. The presence of a conjugated carbonyl group is indicated by an absorption in the region of 1702 cm⁻¹, while another strong band points to the ester functionality. udg.mx

Functional GroupIR Absorption Band (cm⁻¹)Reference
Conjugated Carbonyl Groups1702 udg.mx

This spectroscopic data is instrumental in confirming the proposed chemical structure of this compound, aligning with the molecular formula C₃₁H₄₂O₄ as determined by high-resolution mass spectrometry (HRMS). udg.mx

Stereochemical Assignment Methodologies

The stereochemical assignment of this compound has been established through detailed analysis of its Nuclear Magnetic Resonance (NMR) spectra, including 1H and 13C NMR, as well as two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). udg.mx These techniques allow for the determination of the relative and absolute configuration of the chiral centers within the molecule.

The structure of this compound contains stereocenters, and the specific arrangement of atoms around these centers is crucial for its unique chemical identity. While detailed experimental descriptions of all stereochemical assignment methodologies are not extensively published, the elucidation of its structure as methyl 3-oxo-12'-apo-ε-caroten-12'-oate implies the use of standard spectroscopic methods for determining the spatial arrangement of its atoms. udg.mxacs.org The comparison of its NMR data with that of known related compounds is a common practice in stereochemical assignment.

Comparative Analysis with Known Apocarotenoid Structures

This compound belongs to the apocarotenoid family, which are oxidative cleavage products of carotenoids. acs.org A comparative analysis of this compound's structure with other known apocarotenoids reveals both commonalities and distinguishing features.

One of the closest structural relatives mentioned in the literature is Ditaxin, another apocarotenoid isolated from Ditaxis heterantha. udg.mx While both are apocarotenoids, they differ in their specific structures and functional groups. For instance, the IR spectrum of Ditaxin shows a strong band at 3448 cm⁻¹, indicating a non-hydrogen-bonded hydroxyl group, which is absent in this compound. udg.mx

Furthermore, when compared to other well-known apocarotenoids like bixin, the pigment in annatto, or crocetin, the primary carotenoid in saffron, this compound's structure as a C-26 apocarotenoid with a methyl ester group at one end and a 3-oxo-ε-ring at the other provides a unique chemical profile. researchgate.net The length of the polyene chain and the nature of the end groups are key determinants of the physical and chemical properties of apocarotenoids. acs.org The structure of this compound, with its specific conjugation system, contributes to its characteristic yellow pigmentation. udg.mx

Biosynthetic Pathways and Regulation of Heteranthin

Precursor Molecules in Plant Apocarotenoid Biosynthesis

Carotenoids, the precursors to apocarotenoids, are C40 tetraterpenes synthesized from isoprene (B109036) units gerli.comgerli.com. The biosynthesis of carotenoids begins with the coupling of two molecules of geranylgeranyl pyrophosphate to form phytoene (B131915), catalyzed by phytoene synthase gerli.comgerli.comgerli.com. Subsequent desaturation and cyclization reactions lead to the formation of various carotenes and xanthophylls, which serve as substrates for CCD enzymes gerli.comgerli.com. While the specific C40 precursor for heteranthin in Ditaxis heterantha is not explicitly stated in the search results, apocarotenoids are generally derived from the oxidative degradation of C40 carotenoids such as lycopene (B16060) or β,β-carotene gerli.com. Given the structure of this compound (a C26 apocarotenoid), it is likely derived from the cleavage of a larger carotenoid precursor containing an epsilon ring.

Enzymatic Transformation Mechanisms

The key enzymatic step in apocarotenoid formation is the oxidative cleavage of double bonds within the carotenoid polyene chain udg.mxgerli.com. This reaction is catalyzed by carotenoid cleavage dioxygenases (CCDs) gerli.comgerli.comnih.gov.

Role of Carotenoid Cleavage Dioxygenases (CCDs) in this compound Formation

Carotenoid cleavage dioxygenases (CCDs) are a superfamily of non-heme iron proteins that catalyze the oxygenolytic fission of alkene bonds in carotenoids nih.gov. This cleavage generates smaller apocarotenoid products nih.gov. Different CCDs exhibit varying substrate specificities and regioselectivities, cleaving carotenoids at specific double bond positions nih.govmdpi.com. For example, CCD1 enzymes are known to cleave a variety of carotenoids and apocarotenoids at the C-9,10 and C-9',10' positions nih.gov. CCD4 enzymes typically cleave carotenoids at the 9'-10' double bonds, although other cleavage positions have been observed depending on the specific CCD4 and substrate mdpi.com. CCD7 and CCD8 are involved in the biosynthesis of strigolactones from 9-cis-β-carotene, with CCD7 cleaving at the 9-10 bond nih.govmdpi.com.

While the specific CCD enzyme responsible for the formation of this compound in Ditaxis heterantha is not definitively identified in the provided information, the presence of this compound, a C26 apocarotenoid, strongly suggests the involvement of one or more CCDs that perform specific cleavages on a C40 carotenoid precursor. Research indicates that apocarotenoid formation can result from both non-specific mechanisms like photo-oxidation and lipoxygenase activity, as well as specific enzymatic mechanisms involving dioxygenases udg.mx. Studies on Saccharomyces cerevisiae capable of degrading this compound have identified enzymatic activity in cell-free extracts that produces 3-oxo-α-ionone from this compound, suggesting oxidation at the 9-10 position of the this compound moiety researchgate.netresearchgate.net. This highlights the role of enzymatic activity in the downstream metabolism of this compound, which could potentially involve enzymes with similar mechanisms to plant CCDs.

Genetic and Molecular Determinants of Biosynthesis

The biosynthesis of apocarotenoids is regulated at the genetic level, controlling the expression of enzymes involved in the pathway, particularly CCDs.

Gene Expression Profiling in Ditaxis heterantha

Research is underway to elucidate the biosynthetic pathway of ditaxin and this compound in Ditaxis heterantha by integrating metabolomics and transcriptomics approaches dfbs.org.rs. This involves identifying potential carotenoid precursors and the specific genes involved in their biosynthesis dfbs.org.rs. Transcriptomics analysis can provide insights into the expression levels of genes encoding enzymes like phytoene synthase and CCDs in D. heterantha tissues, particularly in the seeds where this compound accumulates dfbs.org.rs. Differential gene expression patterns can indicate which genes are actively involved in the biosynthesis of this compound during seed development. For instance, in other plants, the expression levels of certain CCD genes have been found to be negatively correlated with carotenoid content, suggesting their role in carotenoid degradation and apocarotenoid production maxapress.com.

Computational (in silico) Studies of Biosynthetic Routes

Computational or in silico studies can complement experimental approaches by predicting potential biosynthetic routes and identifying candidate genes and enzymes involved in this compound formation nih.govbiointerfaceresearch.comjournalgrid.comresearchgate.netdiva-portal.org. Techniques such as molecular docking and pathway analysis can be used to model the interaction of potential carotenoid substrates with predicted CCD protein structures from Ditaxis heterantha transcriptome data nih.govresearchgate.netdiva-portal.org. While no specific in silico studies focused solely on this compound biosynthesis in D. heterantha were found in the provided results, computational methods are increasingly used in natural product biosynthesis research to elucidate pathways and identify key enzymes nih.govbiointerfaceresearch.comjournalgrid.comresearchgate.netdiva-portal.orgresearchgate.net. These studies can help prioritize genes for functional characterization and provide a theoretical framework for understanding the enzymatic transformations involved in converting carotenoids into this compound.

Microbial Biotransformation and Degradation of Heteranthin

Identification and Characterization of Heteranthin-Degrading Microorganisms

Several microorganisms possess the enzymatic machinery to degrade carotenoids and apocarotenoids. Research has focused on identifying and characterizing specific strains capable of biotransforming this compound.

Saccharomyces cerevisiae as a Model Bioconversion System

Saccharomyces cerevisiae, commonly known as baker's yeast, has been identified as a microorganism capable of degrading this compound. researchgate.netresearchgate.netresearchgate.net A specific strain, identified as Saccharomyces cerevisiae (BM-H-125), isolated from Tagetes erecta, has been shown to utilize this compound for growth and subsequently degrade it. researchgate.net Studies using cell-free extracts of S. cerevisiae have demonstrated this compound-cleaving activity. researchgate.netresearchgate.net The ability of S. cerevisiae to degrade this compound and produce aroma compounds highlights its potential as a model system for the bioconversion of this apocarotenoid. researchgate.netresearchgate.netresearchgate.net

Elucidation of Biotransformation Products

The microbial degradation of this compound by S. cerevisiae results in the formation of several volatile and non-volatile products. The identification of these compounds provides insight into the metabolic pathways involved.

Analysis of Volatile Aroma Compounds Generated from this compound

Biotransformation of this compound by S. cerevisiae yields a variety of volatile aroma compounds. Analysis of volatiles recovered from cell-free extracts of S. cerevisiae cultured in the presence of this compound revealed the production of seven different compounds. researchgate.net These compounds contribute to the aroma profile resulting from this compound degradation.

Identification of Specific Cleavage Products (e.g., ionones, safranal)

Specific cleavage products generated from this compound degradation by S. cerevisiae include several important aroma compounds. Among the seven identified compounds produced by cell-free extracts from cells grown with this compound, safranal (B46814) was obtained in the highest concentration (30.5%), followed by 3-oxo-α-ionol (18.6%). researchgate.net Other identified products include 3-oxo-α-ionone, 3-oxo-7,8-dihydro-α-ionone, 3-hydroxy-β-cyclocitral, 4-oxo-isophorone, and isophorone. researchgate.netresearchgate.netresearchgate.net Interestingly, cell-free extracts from S. cerevisiae grown in the absence of this compound produced only four of these aromas (3-hydroxy-β-cyclocitral, safranal, 4-oxo-isophorone, and isophorone), with safranal being the most abundant (58%). researchgate.net This suggests the presence of both constitutive and inducible pathways for this compound degradation.

Table 1: Aroma Compounds Produced from this compound Degradation by Saccharomyces cerevisiae

CompoundProduced with this compoundProduced without this compoundRelative Concentration (with this compound) researchgate.netRelative Concentration (without this compound) researchgate.net
3-oxo-α-iononeYesNoPresentNot Detected
3-oxo-α-ionolYesNo18.6%Not Detected
3-oxo-7,8-dihydro-α-iononeYesNoPresentNot Detected
3-hydroxy-β-cyclocitralYesYesPresent23.5%
SafranalYesYes30.5%58%
4-oxo-isophoroneYesYesPresentPresent
IsophoroneYesYesPresentPresent

Note: "Present" indicates the compound was detected but specific relative concentration was not provided in the source.

Enzymology of this compound Bioconversion

The bioconversion of this compound is mediated by specific enzymes within the microorganism. Understanding the enzymology is crucial for optimizing the production of desired aroma compounds.

Purification and Biochemical Characterization of this compound-Cleaving Enzymes

To gain further knowledge about this compound degradation, researchers have focused on purifying and characterizing the enzymes responsible for this activity in S. cerevisiae. A protein band with a molecular mass of 27.6 kDa, obtained from cell-free extracts of S. cerevisiae grown in the presence of this compound, demonstrated this compound-cleaving activity. researchgate.netresearchgate.net The intensity of this protein band was proportional to the concentration of this compound in the culture medium, and it was not observed in extracts from cultures grown without this compound, suggesting it is an inducible enzyme. researchgate.net

A purified sample of this 27.6 kDa protein produced 3-oxo-α-ionone as the sole reaction product from this compound. researchgate.net This finding suggests that this specific enzyme catalyzes the oxidative cleavage of this compound, likely at the 9-10 position of its structure. researchgate.net Biochemical characterization of this enzyme revealed optimal activity at pH 5.5 and 35°C. researchgate.net The enzyme exhibited a Km value of 27 µM for this compound and a Vmax of 135 µmoles min⁻¹ mg⁻¹. researchgate.net These findings support the existence of at least two pathways for this compound degradation in S. cerevisiae: one likely constitutive pathway contributing to safranal production, and another inducible pathway, potentially involving the 27.6 kDa enzyme, committed to the synthesis of compounds like 3-oxo-α-ionol and 3-oxo-α-ionone. researchgate.net

Table 2: Biochemical Characteristics of Purified this compound-Cleaving Enzyme from S. cerevisiae

CharacteristicValue
Molecular Mass27.6 kDa researchgate.netresearchgate.net
Optimal pH5.5 researchgate.net
Optimal Temperature35°C researchgate.net
Km (for this compound)27 µM researchgate.net
Vmax135 µmoles min⁻¹ mg⁻¹ researchgate.net
Primary Product3-oxo-α-ionone researchgate.net
Proposed Cleavage Site9-10 position researchgate.net

Enzyme Kinetics and Catalytic Mechanisms

The microbial degradation of this compound involves enzymatic activity. Research has identified a purified protein from Saccharomyces cerevisiae with a molecular mass of 27.6 kDa capable of cleaving this compound. nih.gov This enzyme catalyzes the degradation of this compound, leading to the production of 3-oxo-α-ionone as the sole reaction product in one observed pathway, suggesting a cleavage event at the 9-10 position of the this compound molecule.

Studies on the enzyme kinetics of this process have provided specific parameters. The maximal enzymatic production of 3-oxo-α-ionone occurs at an optimal pH of 5.5 and a temperature of 35°C. The activation energy for this enzymatic reaction has been determined to be 7.23 kJ mol⁻¹. nih.gov Further kinetic analysis revealed a Michaelis constant (K_m) of 27 μM for this compound and a maximal reaction velocity (V_max) of 135 μmoles min⁻¹ mg⁻¹. It is noted that comparative kinetic information for other enzymes involved in apocarotenoid or carotenoid degradation is limited, making direct comparisons challenging.

Table 1: Enzyme Kinetic Parameters for this compound Cleavage by Saccharomyces cerevisiae

ParameterValueUnitConditions
Enzyme Molecular Mass27.6kDaPurified protein
Optimal pH5.5-Enzymatic reaction
Optimal Temperature35°CEnzymatic reaction
Activation Energy7.23kJ mol⁻¹Enzymatic reaction
K_m (for this compound)27μMEnzymatic reaction
V_max135μmoles min⁻¹ mg⁻¹Enzymatic reaction

Proposed Metabolic Pathways for this compound Degradation

The degradation of this compound by Saccharomyces cerevisiae results in the formation of several aroma compounds. Analysis of cell-free extracts from S. cerevisiae cultures grown in the presence of this compound identified seven distinct aroma products: 3-oxo-α-ionone, 3-oxo-α-ionol, 3-oxo-7,8-dihydro-α-ionone, 3-hydroxy-β-cyclocitral, safranal, 4-oxo-isophorone, and isophorone. nih.gov

Interestingly, cell-free extracts from S. cerevisiae cultures grown without this compound supplementation still produced four of these aromas: 3-hydroxy-β-cyclocitral, safranal, 4-oxo-isophorone, and isophorone. This observation suggests the existence of at least two distinct metabolic pathways for this compound degradation within S. cerevisiae. One pathway appears to be constitutive, leading to the production of compounds like safranal. The other pathway seems to be induced by the presence of this compound and is likely responsible for the synthesis of 3-oxo-α-ionol and potentially other products observed only when this compound is present. While a complete, detailed enzymatic pathway for all products is not fully elucidated, the identification of cleavage at the 9-10 position to yield 3-oxo-α-ionone represents a key step in the degradation process.

Biotechnological Potential of this compound Bioconversion

The microbial bioconversion of this compound, particularly by Saccharomyces cerevisiae, holds significant biotechnological potential, primarily in the production of valuable aroma compounds. The degradation products of this compound, such as ionones and safranal, are widely used in the flavor and fragrance industries.

Utilizing microbial processes for the production of these aroma compounds offers a promising alternative to traditional methods, which often involve complex chemical synthesis or costly extraction from plant sources. Biocatalysis by microorganisms or enzymes of microbial origin is considered a rational and potentially more sustainable approach for obtaining these flavor compounds. The ability of S. cerevisiae to efficiently degrade this compound and produce a spectrum of desirable aromas highlights its potential as a microbial factory for industrial applications. Further optimization of enzyme activity and maintenance of maximal enzyme capacity in bioreactor settings could lead to the generation of greater quantities of these valuable aroma compounds. The natural occurrence of this compound in sources like Ditaxis heterantha seeds also links its bioconversion to the production of natural food flavors and colorings. Advances in synthetic biology, including the engineering of biosynthetic pathways in microorganisms like S. cerevisiae, further enhance the prospects for sustainable and effective production of flavors and fragrances through apocarotenoid biotransformation.

Synthetic Methodologies and Chemical Modifications of Heteranthin Structures

Total Synthesis Approaches to Apocarotenoid Frameworks

Total synthesis of apocarotenoids involves building the entire molecular structure from simpler precursors. This often requires the formation of multiple carbon-carbon double bonds with specific stereochemistry. Strategies can be convergent, combining larger molecular fragments, or linear, building the chain step-by-step.

One approach to constructing polyene architectures, relevant to apocarotenoid frameworks like heteranthin, involves iterative processes combining oxidation and chain elongation rsc.org.

Iterative Organocatalytic Oxidation Strategies

Iterative organocatalytic oxidation has been explored as a method for synthesizing polyene architectures, including frameworks structurally related to this compound rsc.org. This strategy involves the selective oxidation of alcohols to enals using amine-catalyzed IBX-oxidation rsc.org. This method offers advantages such as mild conditions, good geometric selectivity, and high tolerance for various substrates rsc.org. The iterative process involves coupling this oxidation step with chain elongation reactions to build the conjugated polyene system rsc.org. For instance, an iterative amine-catalyzed IBX-oxidation provided a homologous tetraene with exclusive E configuration, which is a framework related to this compound rsc.org.

Polyene Chain Elongation Reactions (e.g., Julia, Wittig Olefination)

Polyene chain elongation is a crucial aspect of apocarotenoid synthesis. Several named reactions are commonly employed for the formation of carbon-carbon double bonds in carotenoid and apocarotenoid synthesis, including Wittig condensation and Julia's method nih.govdokumen.pub.

Wittig condensation involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene nih.govdokumen.pubresearchgate.net. This reaction has been a key step in the total synthesis of various carotenoids and apocarotenoids, such as alloxanthin (B1238290) and triophaxanthin rsc.org. Wittig reactions can be used to elongate the polyene chain by stepwise formation of C=C bonds researchgate.netresearchgate.net.

The Julia olefination (including the Julia-Kocienski modification) is another significant method for constructing conjugated polyene systems with high stereoselectivity, particularly the formation of E-double bonds dokumen.pub. This reaction typically involves the coupling of a sulfone with a carbonyl compound dokumen.pub.

These chain elongation reactions, coupled with suitable oxidation methods, provide modular ways to assemble the polyene backbones characteristic of apocarotenoids rsc.org.

Design and Synthesis of this compound Derivatives

While specific detailed synthetic routes solely focused on designing and synthesizing a wide range of this compound derivatives are not extensively detailed in the provided search results, the general principles of apocarotenoid synthesis and modification apply. Apocarotenoids can be modified through various chemical transformations of their functional groups (e.g., carbonyls, hydroxyls, double bonds) and by altering the length and substitution pattern of their polyene chains or cyclic end groups nih.govmdpi.comnih.gov.

The synthesis of apocarotenoid derivatives, including those with potential biological activities, is an active area of research nih.govmdpi.com. For example, apocarotenoid carboxylic acids have been used to synthesize glycopeptide conjugates nih.gov. The design of derivatives often aims to alter properties such as solubility, stability, or biological activity nih.govdokumen.pub.

Microbial bioconversion can also lead to the formation of this compound derivatives. Saccharomyces cerevisiae, for instance, can degrade this compound and produce various aroma compounds, which are essentially derivatives formed through enzymatic cleavage and modification researchgate.netresearchgate.netresearchgate.net. These include compounds like 3-oxo-α-ionone and 3-oxo-α-ionol, suggesting enzymatic oxidation and structural changes occur researchgate.netresearchgate.net.

Stereoselective Synthesis Considerations for Apocarotenoids

Stereochemistry is a critical aspect of apocarotenoid synthesis, as different stereoisomers can exhibit distinct biological activities nih.govresearchgate.netmdpi.com. Many natural apocarotenoids occur in specific stereoisomeric forms nih.gov. Therefore, synthetic strategies must address stereocontrol, particularly concerning the geometry of the carbon-carbon double bonds in the polyene chain (E/Z isomers) and the stereochemistry of any chiral centers present, such as those in cyclic end groups nih.govrsc.orgresearchgate.netmdpi.comrsc.orgnih.gov.

Methods for achieving stereoselectivity in apocarotenoid synthesis include:

Stereoselective Olefination Reactions: Optimized Wittig, Julia, or Horner-Wadsworth-Emmons reactions can be employed to favor the formation of desired alkene geometries, typically the all-E configuration which is common in natural polyenes rsc.orgnih.govdokumen.pubacs.org.

Chiral Building Blocks: Utilizing enantiomerically pure starting materials or intermediates is a common strategy for introducing desired stereocenters into the molecule nih.govmdpi.com.

Asymmetric Catalysis: Chiral catalysts can be used to control the stereochemical outcome of reactions, such as asymmetric epoxidation or other transformations that create chiral centers rsc.orgrsc.org.

Diastereoselective Reactions: Designing reactions where existing stereocenters influence the formation of new ones can also be used to achieve stereocontrol rsc.org.

Enzymatic Methods: Biocatalysis using enzymes, such as lipases, can be employed for stereoselective transformations or the resolution of racemic mixtures to obtain enantiomerically enriched intermediates mdpi.com.

The stereocontrolled total synthesis of apocarotenoids like paracentrone (B1247593) highlights the importance of strategies such as Pd-catalyzed cross-coupling for constructing conjugated polyene backbones with controlled stereochemistry and designed isomerization at double bonds rsc.org. Similarly, the synthesis of triophaxanthin has involved strategies to achieve the desired stereochemistry rsc.org.

Theoretical and Computational Studies on Heteranthin

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a small molecule, such as Heteranthin, and a biological target, typically a protein. openmedicinalchemistryjournal.commdpi.commdpi.comnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. openmedicinalchemistryjournal.com For this compound, this would involve:

Preparation of the Ligand and Receptor: A 3D structure of this compound would be generated and optimized. A crystallographic or homology-modeled structure of a potential protein target would be prepared by removing water molecules and adding hydrogen atoms.

Docking Simulation: Using software like AutoDock or PyRx, this compound would be placed into the binding site of the target protein. mdpi.comnih.gov The program would then explore various conformations and orientations of this compound, scoring them based on a defined scoring function to estimate the binding affinity (measured in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. openmedicinalchemistryjournal.com

Analysis of Results: The output would provide the best-docked poses of this compound in the protein's active site, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with specific amino acid residues. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.comnih.govnih.govmdpi.com Following a promising docking result, an MD simulation for a this compound-protein complex would:

System Setup: The docked complex would be placed in a simulated physiological environment, typically a box of water molecules and ions.

Simulation Run: The simulation would solve Newton's equations of motion for all atoms in the system over a specific period (from nanoseconds to microseconds). mdpi.commdpi.com

Trajectory Analysis: The resulting trajectory would be analyzed to assess the stability of the complex, the flexibility of different parts of the protein and ligand, and the persistence of key intermolecular interactions identified in docking. nih.govnih.gov This provides a more realistic view of the binding event than the static picture from docking. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. nih.govyoutube.comnih.govresearchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method that determines the electronic structure of a molecule based on its electron density. wikipedia.orgyoutube.comyoutube.com For this compound, DFT calculations could provide:

Geometry Optimization: Determination of the most stable 3D arrangement of atoms in the this compound molecule. nih.gov

Electronic Properties: Calculation of properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). nih.gov

The MEP map would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, crucial for understanding its interactions.

The HOMO-LUMO energy gap would provide insights into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov

Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors like hardness, softness, and electronegativity, which help in predicting the chemical behavior of this compound. nih.gov

A hypothetical summary of DFT-derived properties for a compound is often presented in a table format.

PropertyHypothetical ValueSignificance for this compound
HOMO Energy (eV)-6.5Indicates the electron-donating ability.
LUMO Energy (eV)-1.2Indicates the electron-accepting ability.
HOMO-LUMO Gap (eV)5.3Relates to chemical reactivity and stability.
Dipole Moment (Debye)3.2Measures the overall polarity of the molecule.
Ionization Potential (eV)6.5Energy required to remove an electron.
Electron Affinity (eV)1.2Energy released when an electron is added.

Note: The values in this table are purely illustrative and not based on actual calculations for this compound.

Prediction of Spectroscopic Properties: Quantum chemical methods can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model. nih.govresearchgate.netnih.gov For this compound, this would involve:

IR and Raman Spectra: Calculation of vibrational frequencies to predict the infrared and Raman spectra. This is useful for identifying characteristic functional groups.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths in the UV-visible spectrum. nih.gov

NMR Spectra: Calculation of chemical shifts for ¹H and ¹³C atoms, which can aid in the interpretation of experimental NMR data.

Conformational Analysis: This involves studying the different spatial arrangements (conformations or rotamers) of a molecule that can be interconverted by rotation about single bonds. fccc.edulumenlearning.comlibretexts.orgkhanacademy.orgyoutube.com For this compound, a conformational analysis would:

Identify all possible low-energy conformations.

Calculate the relative energies of these conformers to determine their populations at a given temperature.

Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) of the most stable conformers. libretexts.org

In Silico Prediction of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. scispace.comresearchgate.netmdpi.com In silico SAR methods use computational models to predict the activity of new or untested compounds. nih.gov

For this compound and its analogues, an in silico SAR study would typically involve:

Dataset Collection: Gathering a set of molecules with known biological activity related to the target of interest.

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each molecule in the dataset.

Model Building: Using statistical or machine learning methods to build a quantitative structure-activity relationship (QSAR) model that correlates the descriptors with biological activity.

Prediction and Interpretation: Using the developed model to predict the activity of this compound and to understand which structural features are crucial for its activity. This understanding can then guide the design of new, more potent analogues. mdpi.com

A qualitative SAR analysis often summarizes findings in a tabular format, indicating how different functional groups at various positions might influence activity.

Position of Substitution on this compound CoreType of SubstituentPredicted Effect on ActivityRationale (Hypothetical)
R1Electron-donating group (e.g., -OCH₃)IncreaseMay enhance hydrogen bonding with the target.
R1Bulky hydrophobic groupDecreaseCould cause steric hindrance in the binding pocket.
R2Electron-withdrawing group (e.g., -NO₂)IncreaseMight improve electrostatic interactions.
R2Small polar groupNo significant changeMay not interact with key residues in the active site.

Note: This table is a generic representation of an SAR study and is not based on actual data for this compound.

Biological Activities and Mechanistic Investigations of Heteranthin Excluding Clinical Trials and Safety

Evaluation of Antioxidant Capacity

The antioxidant potential of Heteranthin has been assessed through various in vitro assays, revealing significant activity. nih.gov Its capacity as an antioxidant has been reported to be comparable to that of astaxanthin, a well-known potent antioxidant carotenoid. carotenoiddb.jpcarotenoiddb.jp

The free radical scavenging ability of this compound has been specifically evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH•) free radical scavenging assay. nih.gov The DPPH• assay is a widely used method to determine the antioxidant capacity of compounds. acmeresearchlabs.in It is based on the principle that an antioxidant can donate a hydrogen atom or an electron to the stable DPPH• radical, thus neutralizing it. acmeresearchlabs.in This neutralization leads to a color change from deep purple to yellow, which is measured spectrophotometrically to quantify the scavenging activity. acmeresearchlabs.inmdpi.com

Studies have demonstrated that this compound exhibits antiradical activity in this assay, confirming its function as a free radical scavenger. carotenoiddb.jpnih.gov

Table 1: DPPH• Radical Scavenging Activity of this compound This table is interactive. Click on the headers to sort.

Compound Assay Finding Source
This compound DPPH• Free Radical Scavenging Exhibited antioxidant and antiradical activity. carotenoiddb.jpnih.gov

The mechanism by which this compound quenches free radicals is attributed to its carotenoid structure. udg.mx Carotenoids can neutralize highly reactive free radicals through several chemical mechanisms. nih.gov These mechanisms include the addition of a radical to the conjugated double bond system of the carotenoid, the abstraction of a hydrogen atom from the carotenoid molecule, or the transfer of an electron from the carotenoid to the radical. udg.mx Through these actions, the antioxidant molecule can neutralize the radical, becoming a less active and less dangerous radical itself, which helps to terminate damaging chain reactions. nih.gov The structure of this compound, featuring a system of conjugated double bonds and functional groups, facilitates this free radical quenching capability. carotenoiddb.jp

Assessment of DNA Protective Effects

Investigations have extended to the protective effects of this compound against damage to genetic material. Primary DNA damage is recognized as a significant factor in the initiation of carcinogenesis, making its prevention a key area of study. udg.mx

The ability of this compound to protect against oxidative DNA damage has been specifically demonstrated using the Comet assay, also known as single-cell gel electrophoresis. nih.gov The Comet assay is a sensitive and reliable method for quantifying DNA strand breaks in individual cells. caldic.comuio.no In this technique, cells are lysed to leave behind nucleoids, which are subjected to electrophoresis. uio.no Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail" shape. The extent of this tail is proportional to the amount of DNA damage. caldic.comresearchgate.net

Research findings indicate that this compound provides protection against DNA oxidative damage in this assay system. nih.govudg.mx

In Vitro Cellular Studies in Non-Human Models

The biological effects of this compound have also been explored in non-human cellular models to understand its interaction with cells.

The cytotoxic (cell-killing) effects of this compound have been evaluated in vitro against murine (mouse) cell lines. nih.gov One study investigated its impact on a murine lymphoma cell line (L5178Y) and on normal mouse splenocyte cells. nih.gov The results, measured as the 50% inhibitory concentration (IC₅₀), showed that this compound exhibited cytotoxic effects against both the malignant and normal murine cells. nih.gov The IC₅₀ value for this compound in the L5178Y lymphoma cells was 0.3889 mM, while in normal splenocytes, the IC₅₀ was 0.1325 mM. nih.gov

Table 2: In Vitro Cytotoxicity of this compound in Murine Cell Lines This table is interactive. Click on the headers to sort.

Cell Line Cell Type Organism IC₅₀ of this compound (mM) Source
L5178Y Malignant Lymphoma Murine 0.3889 nih.gov

Investigation of Cellular and Molecular Mechanisms (e.g., enzyme interactions, non-human models)

Research into the cellular and molecular activities of this compound has focused on its interactions with enzymes and its effects in non-human biological systems, particularly concerning its antioxidant potential and metabolic transformation.

Studies utilizing the yeast Saccharomyces cerevisiae have provided insight into the enzymatic degradation of this compound. researchgate.net When S. cerevisiae is grown in the presence of this compound, its cell-free extracts can metabolize the apocarotenoid into several aromatic compounds, including 3-oxo-α-ionone, 3-oxo-α-ionol, 3-oxo-7,8-dihydro-α-ionone, 3-hydroxy-β-cyclocitral, safranal (B46814), 4-oxo-isophorone, and isophorone. researchgate.net In contrast, extracts from cells grown without this compound only produced four of these compounds, suggesting that this compound induces specific enzymatic pathways. researchgate.net

Further investigation identified a specific 27.6 kDa protein in the extracts from this compound-induced cells that is responsible for cleaving the apocarotenoid. researchgate.net This enzyme specifically catalyzes the oxidation of this compound at the 9-10 position of its structure to yield 3-oxo-α-ionone as the only reaction product. researchgate.net The enzyme demonstrates Michaelis-Menten kinetics, and its activity is influenced by pH and temperature, with optimal conditions observed at pH 5.5 and 35°C. researchgate.net The presence of other metabolic products like safranal in the broader cell-free extract suggests that at least two different pathways for this compound degradation exist within S. cerevisiae. researchgate.netresearchgate.net

Table 1: Enzymatic Degradation of this compound by Saccharomyces cerevisiae Cell-Free Extract

Parameter Value Source
Enzyme Size 27.6 kDa researchgate.net
Reaction Product 3-oxo-α-ionone researchgate.net
Michaelis Constant (Km) 27 µM researchgate.net

In non-human models, the biological activity of this compound has been evaluated for its antioxidant and antigenotoxic effects. udg.mx In a study using rat lymphocytes, this compound demonstrated a protective effect against oxidative DNA damage induced by hydrogen peroxide. udg.mx This was assessed using the Comet assay, which measures DNA strand breaks in cells. The results showed that this compound significantly reduced the extent of DNA damage in a dose-dependent manner. udg.mx

While this compound displayed antiradical activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, its potency was noted to be less than that of other carotenoids like lycopene (B16060) and β-carotene in this specific test. udg.mx Additionally, preliminary research indicates that extracts from Ditaxis heterantha, which contain this compound and the related apocarotenoid Ditaxin, can reduce the viability of various cancer cell lines, pointing towards potential anti-cancer properties. dfbs.org.rsgerli.comgerli.com

Table 2: Protective Effects of this compound against Oxidative DNA Damage in Rat Lymphocytes

Concentration Observation Source
500 µM Showed lower protection against H₂O₂-induced DNA damage. udg.mx

Q & A

Q. What are the standard methodologies for isolating Heteranthin from Ditaxis heterantha seeds?

this compound is typically isolated via solvent extraction using hexane, followed by chromatographic purification. Researchers should document solvent ratios, extraction duration, and temperature to ensure reproducibility. Structural confirmation requires spectroscopic techniques (e.g., NMR, MS) and comparison with published data .

Q. Which assays are most reliable for evaluating this compound’s antioxidant activity?

The DPPH radical scavenging assay quantifies free radical neutralization, while the Comet assay measures DNA protection efficacy in lymphocyte cells. Both assays should include dose-response curves (e.g., 500–1000 µM) and positive controls like astaxanthin for comparative analysis .

Q. How can researchers confirm the structural identity of newly isolated this compound?

Combine spectroscopic methods: UV-Vis for carotenoid conjugation patterns, 1H^{1}\text{H}/13C^{13}\text{C} NMR for stereochemical details, and high-resolution mass spectrometry for molecular formula validation. Cross-reference data with existing literature to resolve ambiguities .

Advanced Research Questions

Q. How should experimental designs address dose-dependent contradictions in this compound’s bioactivity?

Conflicting dose-response outcomes (e.g., higher concentrations showing reduced efficacy) may arise from solubility limits or cellular toxicity. Incorporate multiple concentration tiers, replicate experiments across cell lines, and use statistical tools (e.g., ANOVA with post hoc tests) to validate trends. Always report mean ± standard error (SE) for transparency .

Q. What strategies optimize chromatographic purification of this compound from complex plant matrices?

Use gradient elution in HPLC with C18 columns, adjusting mobile phase polarity (e.g., hexane:acetone ratios). Monitor purity via TLC and UV detection. For scalability, consider flash chromatography with fraction collection guided by bioactivity assays .

Q. How can researchers reconcile discrepancies between in vitro and in vivo antioxidant data?

In vitro assays (e.g., DPPH) may not account for bioavailability or metabolic degradation. Pair these with in vivo models (e.g., rodent oxidative stress studies) and measure biomarkers like malondialdehyde (MDA). Use pharmacokinetic profiling to assess tissue distribution and metabolite stability .

Q. What validation methods ensure accurate comparisons between this compound and reference antioxidants?

Standardize assay conditions (pH, temperature, incubation time) and use equimolar concentrations. Include both positive controls (e.g., astaxanthin) and negative controls (solvent-only). Validate findings through independent replication labs to minimize batch-specific artifacts .

Q. How to establish structure-activity relationships (SAR) for this compound derivatives?

Synthesize analogs with modifications to the apocarotenoid backbone (e.g., esterification, hydroxylation). Test each derivative in bioassays and correlate structural features (e.g., conjugated double bonds, substituent polarity) with activity trends. Computational modeling (e.g., DFT for redox potential prediction) can guide synthetic priorities .

Q. What protocols ensure apocarotenoid stability during long-term storage?

Store this compound in amber vials under inert gas (N2_2/Ar) at −80°C. Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 6 months) and HPLC purity checks. Antioxidant efficacy should be re-assayed post-storage to confirm retained activity .

Q. How to integrate this compound findings into broader carotenoid research frameworks?

Contextualize results by comparing mechanisms with known antioxidants (e.g., β-carotene’s singlet oxygen quenching vs. This compound’s radical scavenging). Use systematic reviews to identify gaps, such as synergistic effects with other phytochemicals, and propose interdisciplinary studies (e.g., nutraceutical formulations) .

Data Presentation & Reproducibility Guidelines

  • Tables : Format dose-response data with clear headers (e.g., “Tail Moment” in Comet assays) and include SE values (e.g., 24.67 ± 1.30) .
  • Statistical Reporting : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions and report effect sizes alongside p-values .
  • Method Transparency : Publish raw datasets and chromatograms in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.